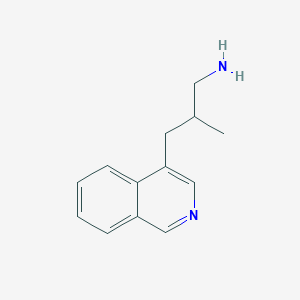
3-(Isoquinolin-4-yl)-2-methylpropan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Isoquinolin-4-yl)-2-methylpropan-1-amine is an organic compound that features an isoquinoline moiety attached to a propan-1-amine chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Isoquinolin-4-yl)-2-methylpropan-1-amine can be achieved through several methods. One common approach involves the Ullmann amine synthesis, which is a copper-catalyzed coupling reaction between an aryl halide and an amine. This reaction typically requires a copper(I) catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide (DMF) under elevated temperatures .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale Ullmann-type reactions or other catalytic processes that ensure high yield and purity. The choice of method depends on factors such as cost, availability of raw materials, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions: 3-(Isoquinolin-4-yl)-2-methylpropan-1-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen atmosphere.
Substitution: Nucleophiles like alkyl halides or acyl chlorides in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isoquinoline ketones, while reduction can produce secondary or tertiary amines.
Scientific Research Applications
3-(Isoquinolin-4-yl)-2-methylpropan-1-amine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: This compound can be used in the study of enzyme interactions and receptor binding.
Industry: It can be used in the production of dyes, pigments, and other materials.
Mechanism of Action
The mechanism by which 3-(Isoquinolin-4-yl)-2-methylpropan-1-amine exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s isoquinoline moiety is known to interact with various biological systems, potentially affecting processes such as signal transduction and metabolic regulation .
Comparison with Similar Compounds
4-Amino-3-(Isoquinolin-4-yl)-1H-Pyrazolo[3,4-d]Pyrimidine: This compound shares the isoquinoline moiety and has applications in inhibiting PI3K/mTOR pathways.
2,2-Dimethyl-1,2-Dihydrobenzo[f]-Isoquinolines: These compounds exhibit antifungal activity and share structural similarities with 3-(Isoquinolin-4-yl)-2-methylpropan-1-amine.
Uniqueness: this compound is unique due to its specific structural configuration, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. Its versatility makes it a valuable compound in both research and industrial applications.
Properties
Molecular Formula |
C13H16N2 |
|---|---|
Molecular Weight |
200.28 g/mol |
IUPAC Name |
3-isoquinolin-4-yl-2-methylpropan-1-amine |
InChI |
InChI=1S/C13H16N2/c1-10(7-14)6-12-9-15-8-11-4-2-3-5-13(11)12/h2-5,8-10H,6-7,14H2,1H3 |
InChI Key |
GNYLOMYWABGPQI-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CN=CC2=CC=CC=C21)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![rac-tert-butylN-[(1R,5S,6S)-6-(trifluoromethyl)-3-azabicyclo[3.2.0]heptan-1-yl]carbamatehydrochloride](/img/structure/B13576216.png)
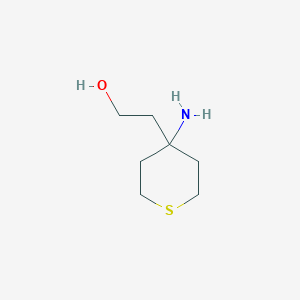
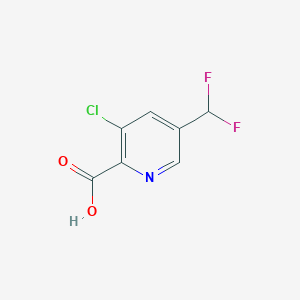
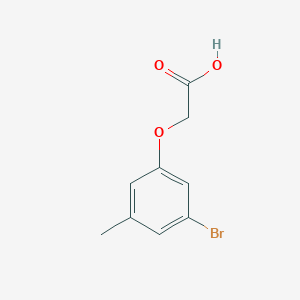

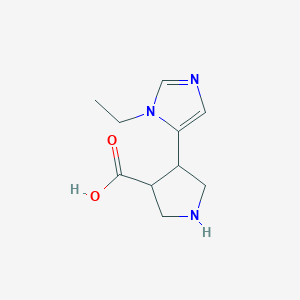


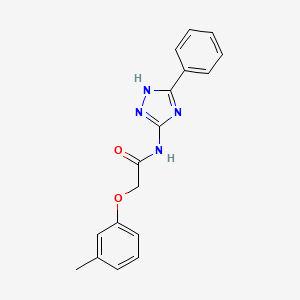
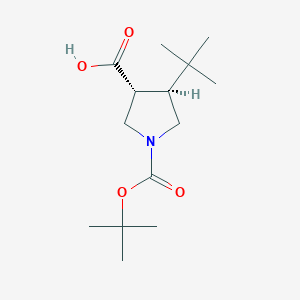
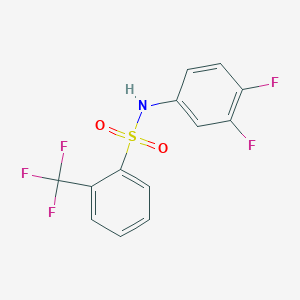
![N-{1-[2-(1H-indol-3-yl)ethyl]piperidin-4-yl}bicyclo[2.2.2]octane-1-carboxamide](/img/structure/B13576285.png)
![1-[1-(2-Phenylethyl)cyclopropanecarbonyl]-4-(trifluoromethyl)piperidin-3-amine hydrochloride](/img/structure/B13576288.png)
